molecular formula C90H132Cl5N27O12 B8261553 H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl

Cat. No.: B8261553
M. Wt: 1961.4 g/mol
InChI Key: WTNSIKUBZJCPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a synthetic cationic antimicrobial peptide with a wide spectrum of activity against both gram-positive and gram-negative bacteria . This compound is primarily used in scientific research and has shown potential in various applications due to its antimicrobial properties.

Preparation Methods

The synthesis of H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl involves the sequential addition of amino acids in a specific order to form the desired peptide chain . The process typically includes the following steps:

    Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.

    Cleavage and deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protecting groups are removed.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial production methods may involve scaling up the SPPS process and optimizing reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl: undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the tryptophan residues, leading to the formation of oxidized products.

    Reduction: Reduction reactions can occur at the arginine and lysine residues, potentially altering the compound’s structure and activity.

    Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various solvents and catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl: has several scientific research applications, including:

    Antimicrobial research: Due to its broad-spectrum antimicrobial activity, this compound is used to study the mechanisms of bacterial inhibition and resistance.

    Medical research: It is investigated for potential therapeutic applications, such as treating infections and preventing biofilm formation on medical devices.

    Biological studies: The compound is used to study peptide-membrane interactions and the role of cationic peptides in biological systems.

    Industrial applications: It is explored for use in developing antimicrobial coatings and materials for various industries.

Comparison with Similar Compounds

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl: can be compared with other antimicrobial peptides, such as:

    Magainin: A peptide with similar antimicrobial properties but different amino acid composition.

    LL-37: A human antimicrobial peptide with a different mechanism of action and broader spectrum of activity.

    Defensins: A family of antimicrobial peptides with distinct structural features and mechanisms of action.

The uniqueness of This compound lies in its specific amino acid sequence and the presence of multiple tryptophan residues, which contribute to its potent antimicrobial activity .

Properties

IUPAC Name

1-[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[1-[[1-[2-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNSIKUBZJCPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H132Cl5N27O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1961.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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